molecular formula C12H14ClNO3 B2482157 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide CAS No. 1444689-45-5

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide

Cat. No.: B2482157
CAS No.: 1444689-45-5
M. Wt: 255.7
InChI Key: GSIQQYGRYBQSGM-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro group, a benzamide moiety, and a hydroxyoxolan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be carried out using diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of recoverable catalysts and ultrasonic irradiation can enhance the yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group in the oxolan ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the chloro group can produce amines.

Scientific Research Applications

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The chloro group and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyethyl)benzamide
  • 2-chloro-N-(3-hydroxypropyl)benzamide
  • 2-chloro-N-(4-hydroxybutyl)benzamide

Uniqueness

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is unique due to the presence of the hydroxyoxolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-4-2-1-3-9(10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIQQYGRYBQSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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